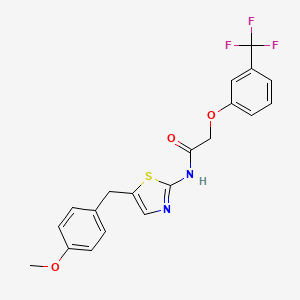

N-(5-(4-methoxybenzyl)thiazol-2-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide

Description

Properties

IUPAC Name |

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O3S/c1-27-15-7-5-13(6-8-15)9-17-11-24-19(29-17)25-18(26)12-28-16-4-2-3-14(10-16)20(21,22)23/h2-8,10-11H,9,12H2,1H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPYEDHPSGUAIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)COC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(4-methoxybenzyl)thiazol-2-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide, commonly referred to as MTA, is a synthetic compound with significant potential in various biological applications, particularly in cancer therapy. Its unique structural features contribute to its biological activity, making it a subject of interest in pharmacological research.

- Molecular Formula : C20H17F3N2O3S

- Molecular Weight : 422.42 g/mol

- IUPAC Name : N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide

The biological activity of MTA is primarily attributed to its interaction with various cellular pathways. The thiazole moiety is known for its role in antitumor activity, often enhancing the compound's ability to induce apoptosis in cancer cells. The presence of the trifluoromethyl group significantly affects the compound's lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that MTA exhibits notable cytotoxic effects against several cancer cell lines. The following table summarizes the key findings related to its biological activity:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Human glioblastoma (U251) | 1.61 ± 1.92 | Induction of apoptosis via mitochondrial pathways |

| Human melanoma (WM793) | 1.98 ± 1.22 | Inhibition of Bcl-2 protein interactions |

| A-431 (epidermoid carcinoma) | <10 | Disruption of cell cycle progression |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the benzyl and thiazole rings significantly influence the compound's potency. Key observations include:

- The presence of electron-donating groups, such as methoxy, enhances cytotoxicity.

- Trifluoromethyl substitutions improve metabolic stability and increase lipophilicity, facilitating better cell membrane penetration.

Case Studies

- Antitumor Activity : In a study examining various thiazole derivatives, MTA exhibited superior activity compared to standard chemotherapeutics like doxorubicin, particularly against resistant cancer cell lines.

- Mechanistic Studies : Molecular dynamics simulations have shown that MTA interacts predominantly through hydrophobic contacts with target proteins involved in apoptosis regulation, suggesting a multi-target mechanism.

Scientific Research Applications

Synthesis of Thiazole Derivatives

Thiazole derivatives have been synthesized through various methods, often involving the reaction of thiazole precursors with different acylating agents. For instance, the synthesis of N-(5-(4-methoxybenzyl)thiazol-2-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide has been achieved via acylation reactions that yield compounds with significant biological activity against various cancer cell lines.

| Method | Description | Yield |

|---|---|---|

| Acylation | Reaction of thiazole with acylating agents | High |

| Substitution | Introduction of trifluoromethyl and methoxy groups | Moderate |

Anticancer Activity

Research has demonstrated that compounds containing thiazole moieties exhibit potent anticancer properties. For example, studies have shown that similar thiazole derivatives can inhibit the growth of cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The IC50 values for these compounds often fall within the range of 10–30 µM, indicating strong cytotoxic effects.

In a study by Evren et al. (2022), novel thiazole derivatives were tested against various human cancer cell lines, revealing promising results with selectivity towards specific types of cancer cells . The structure-activity relationship (SAR) analysis indicated that modifications at the 4-position of the thiazole ring significantly enhance anticancer efficacy.

Case Study 1: Thiazole-Pyridine Hybrids

Recent investigations into thiazole-pyridine hybrids have shown enhanced anticancer activity compared to their parent compounds. One particular hybrid demonstrated an IC50 value of 5.71 μM against breast cancer cells, outperforming standard treatments like 5-fluorouracil . This case highlights the importance of structural modifications in enhancing therapeutic efficacy.

Case Study 2: Quinazoline–Thiazole Hybrids

Another study developed quinazoline-thiazole hybrids that exhibited significant antiproliferative and anti-angiogenic activities. These compounds were synthesized through multi-step reactions and showed promising results in preclinical models . The findings suggest that combining different heterocycles can lead to novel therapeutics with enhanced activity profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Modifications

- Triazole-Benzimidazole Hybrids (): Compounds like 9a–e incorporate triazole and benzimidazole rings instead of thiazole. For example, 9c (N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) demonstrated specific docking poses in enzyme inhibition studies, suggesting that replacing thiazole with triazole may alter binding modes. The target compound’s thiazole core likely offers distinct electronic and steric interactions compared to triazole-based derivatives .

- Thiadiazole and Pyridazinone Derivatives (): Compounds such as 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide) and pyridazin-3(2H)-one derivatives () feature fused heterocyclic systems. The target compound’s simpler thiazole-acetamide scaffold may offer synthetic accessibility and tunable substituent effects .

Functional Group Variations

- Trifluoromethyl vs. Halogen Substituents (): In phenoxy-thiadiazole derivatives like 7d (IC₅₀ = 1.8 µM against Caco-2 cells), a 2-fluorophenoxy group confers cytotoxicity. The target compound’s 3-(trifluoromethyl)phenoxy group may enhance metabolic stability compared to halogens, though direct potency comparisons are unavailable .

- Methoxybenzyl vs. Methyl/Phenyl Groups (): Compounds like 8a (N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide) use methyl or phenyl substituents.

Physicochemical Properties

Q & A

Q. Table 1. Synthetic Optimization Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.